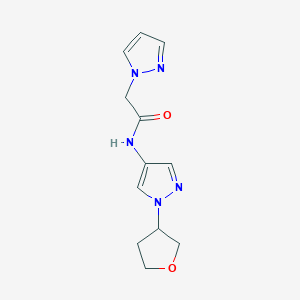
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, also known as THF-Pyrazole, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide”, also known as “2-(1H-pyrazol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide”.
Medicinal Chemistry
Anticancer Agents: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .
Anti-inflammatory Properties: The compound’s pyrazole moiety is known for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
Drug Discovery
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, including kinases and proteases, which are crucial in many diseases. This makes it a valuable tool in drug discovery for targeting diseases like cancer, Alzheimer’s, and diabetes .
Receptor Modulation: It can modulate the activity of certain receptors in the body, which is essential for developing drugs that target neurological disorders and other receptor-related conditions .
Agrochemistry
Pesticide Development: The compound’s structure allows it to act as a pesticide by interfering with the nervous system of pests. This can lead to the development of new, more effective pesticides with potentially lower environmental impact .
Herbicide Research: It can also be used in herbicide research to develop compounds that selectively target and inhibit the growth of unwanted plants without affecting crops .
Coordination Chemistry
Metal Complex Formation: The compound can form stable complexes with various metal ions, which is useful in studying metal-ligand interactions. These complexes can have applications in catalysis and material science .
Catalysis: Its ability to form metal complexes makes it a candidate for developing new catalysts that can be used in industrial chemical reactions, potentially improving efficiency and selectivity .
Organometallic Chemistry
Synthesis of Organometallic Compounds: The compound can be used as a ligand in the synthesis of organometallic compounds, which are essential in various industrial processes, including polymerization and hydrogenation reactions .
Study of Reaction Mechanisms: It can help in studying the mechanisms of organometallic reactions, providing insights into how these reactions can be optimized for better yields and lower costs .
Material Science
Polymer Development: The compound can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, and resistance to degradation .
Nanomaterials: It can be used in the synthesis of nanomaterials with specific properties for applications in electronics, photonics, and biomedicine .
Biochemistry
Protein Interaction Studies: The compound can be used to study protein-ligand interactions, which is crucial for understanding the function of proteins and developing new therapeutic agents .
Metabolic Pathway Analysis: It can help in analyzing metabolic pathways by acting as a probe or inhibitor, providing insights into how different pathways are regulated and how they can be targeted in disease treatment .
Environmental Chemistry
Pollutant Degradation: The compound can be used in research focused on the degradation of environmental pollutants, potentially leading to new methods for cleaning up contaminated sites .
Water Treatment: It can also be explored for its potential in water treatment processes, helping to remove harmful substances from water sources .
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-12(8-16-4-1-3-13-16)15-10-6-14-17(7-10)11-2-5-19-9-11/h1,3-4,6-7,11H,2,5,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIPKNNXRDWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)
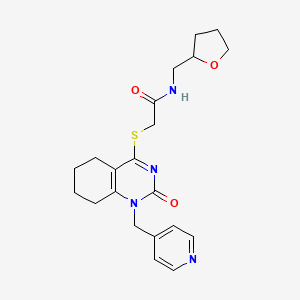
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)
![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)
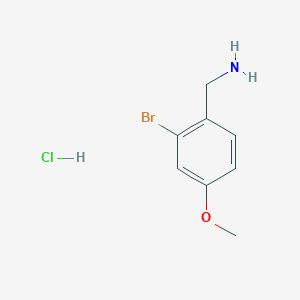

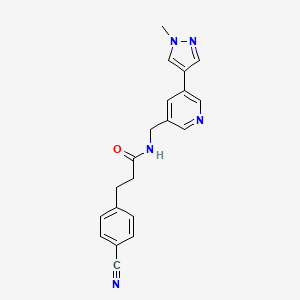
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2838386.png)
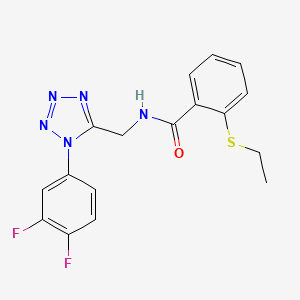
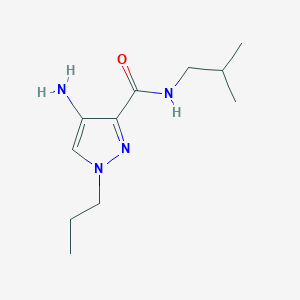
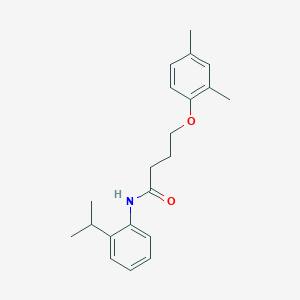
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)